
chemical characteristics of "4-
(Ethoxycarbonyldifluoromethyl)phenylboronic

acid"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

4-

(Ethoxycarbonyldifluoromethyl)phe

nylboronic acid

Cat. No.: B567942 Get Quote

Technical Guide: 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic
Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of

significant interest in medicinal chemistry and synthetic organic chemistry. As a member of the

arylboronic acid family, its primary utility lies in its function as a versatile building block,

particularly in palladium-catalyzed cross-coupling reactions. The presence of the

ethoxycarbonyldifluoromethyl group provides unique electronic and steric properties, making it

a valuable reagent for introducing this fluorinated moiety into complex molecular architectures.

This guide provides a comprehensive overview of its chemical characteristics, experimental

protocols, and applications.
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The fundamental properties of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid are

summarized below. While some physical characteristics like melting point are not widely

published, the core identifiers are well-established.

Property Value Reference

CAS Number 1256345-83-1 [1][2]

Molecular Formula C₁₀H₁₁BF₂O₄ [1][2]

Molecular Weight 244.00 g/mol [2]

Appearance
White to off-white solid

(Predicted)

Melting Point Not available in cited literature

Solubility

Soluble in polar organic

solvents (e.g., DMSO,

Methanol)

Storage
Store in a dry, sealed place

under an inert atmosphere
[2]

Spectroscopic Characterization
Detailed experimental spectra for this specific molecule are not publicly available. However,

based on its structure and data from analogous fluorinated phenylboronic acids, the following

NMR characteristics can be predicted.[3][4]
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Spectrum Predicted Chemical Shifts (δ, ppm)

¹H NMR

1.30-1.40 (t, 3H, -CH₃), 4.30-4.45 (q, 2H, -

OCH₂-), 7.60-7.75 (d, 2H, Ar-H ortho to CF₂),

7.95-8.10 (d, 2H, Ar-H ortho to B(OH)₂), 8.1-8.3

(s, 2H, -B(OH)₂) (broad)

¹³C NMR

~14.0 (-CH₃), ~63.0 (-OCH₂-), ~118.0 (t, -CF₂-),

~128.0 (Ar-C), ~135.0 (Ar-C), ~130-140 (Ar-C

ipso to B and CF₂), ~165.0 (t, C=O)

¹⁹F NMR

A single signal is expected in the range of -90 to

-120 ppm relative to CFCl₃, likely appearing as a

singlet or a narrowly coupled multiplet.[5]

¹¹B NMR

A broad singlet is expected between 27 and 30

ppm, characteristic of a trigonal planar boronic

acid.[4]

Experimental Protocols
Synthesis of 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic acid
The synthesis of the title compound is most effectively achieved through the hydrolysis of its

corresponding pinacol ester, Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)phenyl)acetate (CAS 1683545-35-8).[2] A representative two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)phenyl)acetate

This precursor can be synthesized via a palladium-catalyzed cross-coupling reaction between a

suitable difluoroacetate reagent and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)bromobenzene.

Materials:

4-Bromo-phenylboronic acid pinacol ester
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Ethyl 2-bromo-2,2-difluoroacetate

Copper powder

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-

phenylboronic acid pinacol ester (1.0 eq), copper powder (2.0 eq), and the palladium

catalyst (0.05 eq).

Add anhydrous, degassed solvent to the flask.

Add ethyl 2-bromo-2,2-difluoroacetate (1.5 eq) dropwise to the stirring mixture.

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting

material is consumed (typically 12-24 hours).

Cool the reaction to room temperature and filter through a pad of celite to remove the

copper and catalyst.

The filtrate is concentrated under reduced pressure. The residue is then purified by silica

gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the

pinacol ester product.

Step 2: Hydrolysis to 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

This step involves the deprotection of the pinacol ester to form the final boronic acid.

Materials:

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Solvent mixture (e.g., Acetone/Water or THF/Water)

Acid (e.g., 2M HCl)
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Di-iso-propyl ether or Ethyl acetate

Procedure:

Dissolve the pinacol ester (1.0 eq) in a suitable solvent mixture (e.g., acetone).

Add an aqueous acid solution (e.g., 2M HCl, 2.0 eq) to the mixture.

Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the reaction

progress by TLC.

Once the reaction is complete, remove the organic solvent under reduced pressure.

Extract the aqueous residue with an organic solvent like ethyl acetate or di-iso-propyl

ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic acid.

The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis
The primary application of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is as a

coupling partner in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables

the formation of carbon-carbon bonds between the phenyl ring of the boronic acid and various

sp²-hybridized carbon atoms of aryl, vinyl, or pseudo-halides. This capability is crucial for the

synthesis of complex molecules in drug discovery and materials science.[6]

Representative Suzuki-Miyaura Coupling Protocol
Reactants:

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid (1.2 eq)

Aryl halide (e.g., 4-iodotoluene) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

In a reaction vessel, combine the aryl halide, the boronic acid, the palladium catalyst, and

the base.

Add the degassed solvent system.

Heat the mixture under an inert atmosphere to reflux (typically 80-110 °C) for 2-12 hours.

Monitor the reaction's completion via TLC or LC-MS.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate.

Purify the resulting biaryl product via column chromatography or recrystallization.

Visualized Workflows and Relationships
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Step 1: Pinacol Ester Synthesis

Step 2: Hydrolysis

Reactants:
4-Bromo-phenylboronic acid pinacol ester

+ Ethyl 2-bromo-2,2-difluoroacetate
+ Cu, Pd Catalyst

Reaction:
Pd-catalyzed Cross-Coupling

(80-100°C, 12-24h)

Workup & Purification:
1. Filter through Celite

2. Concentrate
3. Column Chromatography

Reactant:
Pinacol Ester Product from Step 1

Intermediate Product

Reaction:
Acidic Hydrolysis

(2M HCl, RT, 2-4h)

Workup & Purification:
1. Solvent Removal

2. Extraction with EtOAc
3. Dry & Concentrate

Final Product:
4-(Ethoxycarbonyldifluoromethyl)-

phenylboronic acid

Crude Product

Click to download full resolution via product page

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b567942?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boronic Acid (Target Compound)
+ Aryl Halide (Ar-X)

Reaction Mixture
(Heated under Inert Atmosphere)

Pd(0) Catalyst
+ Base (e.g., K₂CO₃)

Solvent System
(e.g., Toluene/Water)

Suzuki-Miyaura
Cross-Coupling

Aqueous Workup
& Extraction

Purification
(Column Chromatography)

Biaryl Product
(Ar-Phenyl-CF₂COOEt)

Click to download full resolution via product page

Caption: A schematic of the Suzuki-Miyaura cross-coupling reaction using the title compound.

Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic
acid is not readily available. However, based on data for structurally similar arylboronic acids,

the following GHS hazard statements are likely applicable.[7][8]
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Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Use only in a well-ventilated area or under a fume hood.

Wear protective gloves, safety glasses, and a lab coat.

Avoid breathing dust, fumes, or vapors.

Wash hands thoroughly after handling.

Store in a tightly closed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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